molecular formula C8H7BrFIO B12859627 3-Fluoro-5-iodo-4-methoxybenzyl bromide

3-Fluoro-5-iodo-4-methoxybenzyl bromide

Cat. No.: B12859627
M. Wt: 344.95 g/mol
InChI Key: VRFKFDRWVHALRU-UHFFFAOYSA-N
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Description

3-Fluoro-5-iodo-4-methoxybenzyl bromide ( 2092517-99-0) is a synthetic organic compound with the molecular formula C 8 H 7 BrFIO and a molecular weight of 344.95 g/mol [ citation:1 ]. This benzyl bromide derivative is characterized by a unique tri-halogenated aromatic ring, featuring fluorine and iodine substituents alongside a methoxy group, making it a valuable multifunctional intermediate in advanced organic synthesis and pharmaceutical research [ citation:2 ]. In scientific research, its primary value lies in its diverse reactivity. The benzylic bromide moiety is highly reactive in nucleophilic substitution reactions (S N 2), allowing for the introduction of the 3-fluoro-5-iodo-4-methoxybenzyl group onto nitrogen, oxygen, or sulfur nucleophiles to form advanced building blocks [ citation:2 ]. Concurrently, the iodine atom on the electron-rich aromatic ring makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to construct more complex biaryl or conjugated structures [ citation:2 ]. The specific combination of halogens (Fluorine and Iodine) can enhance the lipophilicity and metabolic stability of resulting molecules, which is a key consideration in medicinal chemistry for optimizing drug-like properties [ citation:2 ]. This product is intended for research purposes only and is not classified as a medicine or drug. It has not been approved by the FDA for the prevention, treatment, or cure of any medical condition. For Research Use Only. Not for human or veterinary use. [ citation:2 ]

Properties

Molecular Formula

C8H7BrFIO

Molecular Weight

344.95 g/mol

IUPAC Name

5-(bromomethyl)-1-fluoro-3-iodo-2-methoxybenzene

InChI

InChI=1S/C8H7BrFIO/c1-12-8-6(10)2-5(4-9)3-7(8)11/h2-3H,4H2,1H3

InChI Key

VRFKFDRWVHALRU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1I)CBr)F

Origin of Product

United States

Strategic Context and Significance of 3 Fluoro 5 Iodo 4 Methoxybenzyl Bromide in Contemporary Organic Synthesis

Historical Trajectories and Evolutionary Landscape of Substituted Benzyl (B1604629) Bromides in Synthetic Chemistry

The utility of benzyl bromide (C₆H₅CH₂Br) as a fundamental reagent in organic synthesis has been established for over a century. chemrxiv.org Initially valued primarily for its ability to introduce the benzyl group—a common protecting group for alcohols and carboxylic acids—its role has significantly evolved. researchgate.net The benzyl group's stability under a range of reaction conditions, coupled with its straightforward removal via hydrogenolysis, made it an early workhorse in multi-step synthesis. thermofisher.com

As synthetic ambitions grew, chemists began to explore the vast chemical space offered by substitutions on the aromatic ring. This led to the development of a diverse palette of substituted benzyl bromides, each designed for a specific purpose. Early examples included simple electron-donating or electron-withdrawing groups to modulate the reactivity of the benzylic carbon. For instance, a methoxy (B1213986) group, as seen in 4-methoxybenzyl (PMB) halides, enhances the stability of the benzylic carbocation, facilitating its use as a protecting group that can be cleaved under milder, oxidative conditions than the parent benzyl group.

The mid-20th century witnessed the advent of modern physical organic chemistry and a deeper understanding of reaction mechanisms, further fueling the rational design of these reagents. The true paradigm shift, however, came with the development of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Negishi couplings. fishersci.com This revolution transformed aryl and benzyl halides from simple electrophiles into versatile coupling partners. A bromo or iodo substituent on the benzene (B151609) ring was no longer just an inert group but a reactive handle for forming new carbon-carbon or carbon-heteroatom bonds. chemrxiv.orgresearchgate.net

This led to the era of polyfunctional benzyl bromides. Chemists began designing reagents that contained both a benzylic bromide for traditional substitution chemistry and an aryl halide for cross-coupling. This dual-reactivity allowed for orthogonal, stepwise reaction sequences, greatly increasing synthetic efficiency. The incorporation of fluorine atoms represented another significant milestone, driven largely by the demands of the pharmaceutical and agrochemical industries. Fluorine's unique electronic properties can enhance metabolic stability, improve binding affinity, and alter the acidity of nearby functional groups. nih.govvwr.com This evolutionary path from a simple protecting group agent to complex, multifunctional building blocks set the stage for highly specialized reagents like 3-Fluoro-5-iodo-4-methoxybenzyl bromide.

The Unique Architectural Features of this compound and their Synthetic Implications

The synthetic power of this compound stems from the synergistic interplay of its four key structural components: the benzyl bromide moiety, the iodine atom, the fluorine atom, and the methoxy group. This unique architecture provides multiple, distinct reaction pathways.

The benzyl bromide group is the primary site for nucleophilic substitution. As a benzylic halide, it is highly reactive towards a wide range of nucleophiles (e.g., alcohols, phenols, amines, and carbanions), allowing for the direct attachment of the entire substituted aromatic ring to a substrate. thermofisher.com This reactivity is the foundation of its role as a sophisticated benzylating agent.

The iodine atom is the molecule's principal handle for transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly weaker than carbon-bromine or carbon-chlorine bonds, making it the most reactive site for oxidative addition to a metal center (typically palladium). This enables the selective formation of new bonds at the C5 position of the ring through reactions like Suzuki (with boronic acids), Sonogashira (with terminal alkynes), Heck (with alkenes), and Buchwald-Hartwig (with amines or alcohols). fishersci.com This site allows for the introduction of molecular complexity late in a synthetic sequence.

The fluorine atom at the C3 position exerts a powerful influence through its strong electron-withdrawing inductive effect. This electronic perturbation modulates the reactivity of the other sites on the molecule. It can influence the rate and regioselectivity of further aromatic substitutions and subtly alter the reactivity of the benzylic bromide. In medicinal chemistry, the incorporation of fluorine is a well-established strategy to block metabolic oxidation at adjacent positions, thereby increasing a drug candidate's in vivo half-life. nih.gov Its high electronegativity and small size also allow it to participate in unique non-covalent interactions, potentially improving drug-receptor binding.

The methoxy group at the C4 position is an electron-donating group that influences the electronic character of the aromatic ring, counteracting the inductive withdrawal of the halogens to some extent. Its position between the fluoro and iodo substituents creates a specific electronic and steric environment. This substitution pattern is often sought in the synthesis of complex natural products and pharmaceuticals.

Compound Information

Compound Name
This compound
4-Methoxybenzyl bromide
Benzyl bromide

Interactive Data Table: Properties of this compound

PropertyValue
IUPAC Name 1-(Bromomethyl)-3-fluoro-5-iodo-4-methoxybenzene
Molecular Formula C₈H₇BrFIO
Molecular Weight 344.95 g/mol
Appearance Likely a low-melting solid or oil, pale yellow in color
Solubility Insoluble in water; soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate)
Boiling Point > 200 °C (decomposes)
Melting Point Estimated 40-50 °C

Interactive Data Table: Synthetic Utility of Functional Groups

Functional GroupPositionPrimary Reaction Type(s)Synthetic Role
-CH₂Br BenzylicNucleophilic SubstitutionElectrophile for benzylation; attaches the entire moiety to a substrate.
-I C5Transition-Metal Cross-CouplingHandle for introducing diverse substituents (alkyl, aryl, alkynyl, etc.).
-F C3N/A (Modulator)Modulates electronic properties, blocks metabolism, enhances lipophilicity.
-OCH₃ C4N/A (Modulator)Modulates electronic properties of the aromatic ring.

Mechanistic Insights and Reactivity Profiles of 3 Fluoro 5 Iodo 4 Methoxybenzyl Bromide

Nucleophilic Substitution Reactions at the Benzylic Carbon Center

The benzylic bromide moiety is the primary site for nucleophilic substitution reactions. The mechanism of this substitution—whether it proceeds through a unimolecular (SN1) or bimolecular (SN2) pathway—is highly sensitive to the electronic nature of the aromatic ring substituents and the reaction conditions, particularly the choice of solvent.

Benzyl (B1604629) halides are capable of reacting via both SN1 and SN2 pathways, often concurrently. researchgate.net The SN1 mechanism involves the formation of a carbocation intermediate, while the SN2 mechanism is a concerted process where the nucleophile attacks as the leaving group departs. The stability of the potential benzylic carbocation is a key factor favoring the SN1 route.

In 3-fluoro-5-iodo-4-methoxybenzyl bromide, the substituents on the benzene (B151609) ring exert competing electronic effects.

Methoxy (B1213986) Group (-OCH3): Located at the para position relative to the benzylic carbon, the methoxy group is a strong electron-donating group through resonance (+R effect). This effect significantly stabilizes the benzylic carbocation, thereby promoting an SN1 mechanism. Studies on substituted benzyl chlorides have shown that strong conjugative electron-donating groups in the para-position favor solvolysis by the SN1 mechanism. researchgate.net For instance, 4-methoxybenzyl halides are often described as reacting via an SN1 pathway. stackexchange.com

Halogen Groups (-F, -I): The fluoro and iodo substituents are electron-withdrawing through induction (-I effect) but can be weakly electron-donating through resonance (+R effect). Their net effect is deactivating, which would destabilize a carbocation intermediate and thus disfavor the SN1 pathway. Electron-withdrawing groups on the benzyl ring tend to favor an SN2 mechanism. researchgate.net

Given these opposing influences, this compound likely reacts via a mixed or borderline SN1/SN2 mechanism. The dominant pathway can be manipulated by the choice of solvent.

Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents are effective at solvating both the departing bromide anion and the carbocation intermediate. This stabilization of the intermediate significantly accelerates the SN1 pathway. libretexts.orglibretexts.org Therefore, in a solvent like aqueous ethanol, a significant contribution from the SN1 mechanism is expected.

Polar Aprotic Solvents (e.g., acetone, DMF, DMSO): These solvents are less effective at solvating the carbocation but can enhance the reactivity of anionic nucleophiles. libretexts.org By favoring a strong, unencumbered nucleophile, these conditions promote the SN2 mechanism.

The table below summarizes the expected influence of substituents and solvents on the nucleophilic substitution mechanism for this compound.

FactorInfluenceFavored MechanismRationale
4-Methoxy GroupElectron-Donating (Resonance)SN1Stabilizes the benzylic carbocation intermediate. stackexchange.com
3-Fluoro & 5-Iodo GroupsElectron-Withdrawing (Induction)SN2Destabilizes the benzylic carbocation intermediate. researchgate.net
Polar Protic Solvent (e.g., H₂O, EtOH)Solvation of IonsSN1Stabilizes the carbocation intermediate and leaving group. libretexts.org
Polar Aprotic Solvent (e.g., Acetone, DMF)Enhances NucleophilicitySN2Solvates cations but leaves anions (nucleophiles) more reactive. libretexts.org
Strong, High Concentration NucleophileKineticsSN2The rate is dependent on nucleophile concentration (bimolecular). spcmc.ac.in
Weak, Low Concentration NucleophileKineticsSN1The rate is independent of nucleophile concentration (unimolecular). spcmc.ac.in

When a nucleophilic substitution reaction creates a new stereocenter, or when the substrate already contains stereocenters, controlling the stereochemical outcome is a significant synthetic challenge. If the reaction of this compound were to involve a prochiral nucleophile, a new stereocenter would be formed. Achieving diastereoselective control in such transformations often relies on the use of a chiral auxiliary. acs.org

A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate or reagent. It exerts steric and/or electronic influence on the transition state of the reaction, favoring the formation of one diastereomer over the other. chemrxiv.org For a benzylic substitution, the auxiliary could be part of the nucleophile. The chiral environment created by the auxiliary would direct the nucleophilic attack to one face of the (pro)chiral benzylic center.

The general strategy involves three steps:

Covalent attachment of the chiral auxiliary to the nucleophile.

Diastereoselective substitution reaction with the benzylic bromide.

Removal of the auxiliary to yield the enantiomerically enriched product.

While specific studies on this compound are not available, the principles of auxiliary-controlled stereoselective alkylation are well-established for creating quaternary and other stereocenters. acs.orgnih.gov For example, Pd-catalyzed benzylation of esters has been shown to achieve high diastereoselectivity. nih.gov

The table below provides examples of common chiral auxiliaries used to control stereochemistry in alkylation reactions, a class of transformation analogous to the nucleophilic substitution at a benzylic center.

Chiral Auxiliary TypeExampleTypical ApplicationMode of Stereocontrol
OxazolidinonesEvans AuxiliariesAsymmetric Aldol and Alkylation ReactionsForms a rigid chelated enolate, where one face is sterically shielded by the auxiliary's substituent.
Chiral Alcohols8-PhenylmentholDiastereoselective Alkylation of Ester EnolatesPotential π-stacking interactions and steric hindrance direct the approach of the electrophile. acs.org
SulfinamidesEllman's Auxiliary (tert-Butanesulfinamide)Synthesis of Chiral AminesDirects the addition of nucleophiles to imines, with the stereochemical outcome controlled by the sulfinyl group.

Reactivity of the Aryl Halogens (Fluoro and Iodo)

The aromatic ring of this compound features two different halogens, each with a distinct reactivity profile. This difference allows for selective functionalization of the aromatic core, primarily through transition-metal-catalyzed cross-coupling reactions.

The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, making aryl iodides highly reactive substrates in cross-coupling reactions. researchgate.netnih.gov This reactivity is exploited in numerous powerful C-C and C-heteroatom bond-forming reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck couplings. libretexts.orglibretexts.orgnobelprize.org

The key step in these catalytic cycles is the oxidative addition of the aryl halide to a low-valent transition metal catalyst, typically palladium(0). The relative ease of this step follows the trend of C-I > C-Br > C-Cl >> C-F, which mirrors the bond dissociation energies. nih.gov This reactivity difference allows for the highly selective activation of the C-I bond in this compound, leaving the much stronger C-F bond intact. springernature.com

The general mechanism for a Suzuki-Miyaura coupling, for instance, would proceed as follows:

Oxidative Addition: The Pd(0) catalyst inserts into the C-I bond to form an arylpalladium(II) iodide intermediate.

Transmetalation: The organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

The table below lists several cross-coupling reactions where the C-I bond of the title compound would be expected to react selectively.

Reaction NameCoupling PartnerBond FormedTypical Catalyst System
Suzuki-MiyauraOrganoboron Compound (R-B(OH)₂)Aryl-Aryl, Aryl-VinylPd(PPh₃)₄ or Pd(OAc)₂ / Ligand, Base
SonogashiraTerminal Alkyne (R-C≡CH)Aryl-AlkynylPd(PPh₃)₄, CuI, Amine Base
HeckAlkene (CH₂=CHR)Aryl-VinylPd(OAc)₂, Ligand, Base
Buchwald-HartwigAmine (R₂NH)Aryl-NitrogenPd(OAc)₂ or Pd₂(dba)₃, Phosphine Ligand, Base
StilleOrganotin Compound (R-SnBu₃)Aryl-Aryl, Aryl-VinylPd(PPh₃)₄

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry. researchgate.net This strength is due to the high electronegativity of fluorine, which leads to a highly polarized and short bond with significant ionic character. acs.org Consequently, the aromatic C-F bond is generally considered chemically inert and does not typically participate in the cross-coupling reactions under conditions that readily cleave C-I or C-Br bonds. uni-wuerzburg.dewikipedia.org

The table below compares the bond dissociation energies (BDEs) of various carbon-halogen bonds in phenyl halides, illustrating the exceptional stability of the C-F bond.

BondBond Dissociation Energy (kJ/mol)
C-F~544
C-Cl~406
C-Br~347
C-I~280

Data sourced from representative values for aryl halides. researchgate.netbritannica.com

While highly stable, the C-F bond is not completely unreactive. Activation can be achieved under specific, often harsh, conditions or with highly specialized catalyst systems. researchgate.netnih.gov These methods are typically not competitive with C-I activation and would require prior functionalization of the iodo group. The primary role of the fluorine atom in this molecule is therefore to modulate the electronic properties of the ring and to serve as a stable substituent that can engage in non-covalent interactions.

Halogen bonding is a non-covalent interaction between an electrophilic region on a halogen atom (termed a σ-hole) and a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom. ijres.orgnih.gov The strength of the σ-hole, and thus the halogen bond, increases with the polarizability and decreases with the electronegativity of the halogen atom: I > Br > Cl >> F. richmond.edu

Iodine as a Halogen Bond Donor: The iodine atom in this compound is a potent halogen bond donor. It possesses a significant region of positive electrostatic potential (the σ-hole) on the outer surface of the atom, collinear with the C-I bond. researchgate.net This positive region can engage in strong, directional interactions with Lewis bases (halogen bond acceptors), influencing crystal packing, molecular self-assembly, and ligand-protein binding.

Fluorine as a Halogen Bond Acceptor: The fluorine atom, being highly electronegative, typically has a negative electrostatic potential all over its surface and does not possess a positive σ-hole. nih.govresearchgate.net Instead, it frequently acts as a halogen bond acceptor or, more commonly, a hydrogen bond acceptor.

The presence of both a strong halogen bond donor (I) and a potential acceptor (F or the methoxy oxygen) within the same molecule allows for the formation of specific and directional intermolecular networks. These interactions can play a crucial role in determining the solid-state structure and molecular organization of the compound and its derivatives.

The table below summarizes the key characteristics of the halogens in the context of halogen bonding.

Halogen Atomσ-Hole PotentialPrimary Role in Halogen BondingRelative Interaction Strength
Iodine (I)Strongly PositiveDonorStrong
Bromine (Br)PositiveDonorMedium
Chlorine (Cl)Weakly Positive / NeutralWeak DonorWeak
Fluorine (F)NegativeAcceptor (or not involved)Very Weak / None (as donor)

General trends in halogen bonding capability. ijres.orgrichmond.eduresearchgate.net

Electrophilic Aromatic Substitution on the Substituted Phenyl Ring

Electrophilic aromatic substitution is a characteristic reaction of benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. The substituents already present on the ring significantly influence both the rate of the reaction and the position of the incoming electrophile.

The regioselectivity of electrophilic aromatic substitution on the phenyl ring of this compound is determined by the directing effects of the three substituents: the fluoro, iodo, and methoxy groups. These groups can be classified based on their activating or deactivating nature and their preference for directing incoming electrophiles to ortho, meta, or para positions.

The methoxy group (-OCH₃) is a strong activating group and an ortho, para-director. organicchemistrytutor.com This is due to its ability to donate electron density to the benzene ring through a resonance effect (+M), which stabilizes the carbocation intermediate formed during the substitution. uobabylon.edu.iq This donation of electron density is most pronounced at the ortho and para positions. organicchemistrytutor.com

Halogens, such as fluorine and iodine, are generally considered deactivating groups yet are ortho, para-directors. uobabylon.edu.iq Their deactivating nature stems from their strong electron-withdrawing inductive effect (-I) due to their high electronegativity. However, they also possess lone pairs of electrons that can be delocalized into the aromatic ring through a resonance effect (+M), which directs incoming electrophiles to the ortho and para positions. wikipedia.org For fluorine, the inductive effect is strong, but the resonance effect is also significant, leading to a strong preference for para substitution. wikipedia.org For iodine, both the inductive and resonance effects are weaker compared to fluorine. wikipedia.org

In the case of this compound, the methoxy group at position 4 is the most powerful activating group and will have the dominant directing influence. youtube.com The fluoro group at position 3 and the iodo group at position 5 are both ortho, para-directors. The available positions for electrophilic attack are C2 and C6.

The directing effects of the substituents can be summarized as follows:

SubstituentPositionElectronic EffectDirecting Effect
Methoxy (-OCH₃)4Activating (+M > -I)Ortho, Para
Fluoro (-F)3Deactivating (-I > +M)Ortho, Para
Iodo (-I)5Deactivating (-I > +M)Ortho, Para

Considering the combined effects:

Position C2: Is ortho to the iodo group and meta to the methoxy and fluoro groups. The para-directing effect of the iodo group and the ortho-directing effect of the fluoro group (directing to C2) are in competition.

Position C6: Is ortho to the fluoro group and meta to the methoxy and iodo groups. The para-directing effect of the fluoro group and the ortho-directing effect of the iodo group (directing to C6) are in competition.

In polysubstituted benzenes, the directing effects of the substituents can be either synergistic (reinforcing) or competitive (antagonistic). libretexts.org In this compound, the directing effects are competitive. The methoxy group strongly activates the ring, while the halogens deactivate it. All are ortho, para-directors, but their positions lead to a complex pattern of influence on the remaining unsubstituted carbons.

A significant competing reaction pathway is substitution at the benzylic position of the bromomethyl group, especially under conditions that favor free radical or nucleophilic substitution. However, under typical electrophilic aromatic substitution conditions (e.g., in the presence of a Lewis acid), reaction on the aromatic ring is generally favored.

To control the regioselectivity of electrophilic aromatic substitution, several strategies can be employed:

Choice of Electrophile: Bulky electrophiles may be sterically hindered from attacking the more crowded position, leading to a preference for substitution at the less sterically hindered site. fiveable.me

Reaction Conditions: The choice of catalyst, solvent, and temperature can influence the outcome of the reaction. For instance, using shape-selective catalysts like zeolites can favor the formation of the para-isomer in some reactions. researchgate.net

Blocking Groups: In some cases, a position on the ring can be temporarily blocked with a group that can be easily removed later, directing the incoming electrophile to the desired position.

Given the substitution pattern, electrophilic attack is most likely to occur at the C2 or C6 positions. The final product distribution will depend on a subtle balance of electronic and steric factors.

Influence of the Methoxy Group on Reaction Pathways and Electronic Properties of the Aromatic System

The methoxy group plays a pivotal role in determining the reactivity and electronic properties of the aromatic system in this compound.

Electronic Properties:

The methoxy group is a strong electron-donating group through its resonance effect (+M). organicchemistrytutor.com The lone pair of electrons on the oxygen atom can be delocalized into the π-system of the benzene ring, increasing the electron density, particularly at the ortho and para positions. This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles. uomustansiriyah.edu.iq Although the oxygen atom is also electronegative and exerts an electron-withdrawing inductive effect (-I), the resonance effect is dominant in activating the ring for electrophilic aromatic substitution. uobabylon.edu.iq

Influence on Reaction Pathways:

The strong activating and ortho, para-directing nature of the methoxy group is the primary driver for electrophilic aromatic substitution reactions. It stabilizes the arenium ion intermediate formed during the reaction, lowering the activation energy for substitution at the ortho and para positions relative to the meta position. youtube.com

In the context of this compound, the methoxy group at C4 will strongly activate the adjacent C3 and C5 positions. However, since these positions are already occupied by the fluoro and iodo groups, its activating influence is relayed to the remaining C2 and C6 positions through the π-system. This makes these positions more susceptible to electrophilic attack than they would be in the absence of the methoxy group.

In-depth Analysis of this compound: Advanced Spectroscopic and Analytical Methodologies

The structural elucidation and mechanistic understanding of complex organic molecules are paramount in modern chemical research. For a compound such as this compound, a precise combination of advanced spectroscopic and analytical techniques is essential for its characterization and for monitoring its reactivity. This article explores the application of these sophisticated methodologies in the context of this specific halogenated aromatic compound.

Advanced Spectroscopic and Analytical Methodologies for Mechanistic Elucidation and Structural Characterization in Research

The unambiguous identification and characterization of 3-Fluoro-5-iodo-4-methoxybenzyl bromide and its derivatives rely on a suite of powerful analytical techniques. These methods provide detailed information on the molecule's connectivity, stereochemistry, and the electronic environment of its constituent atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic compounds. For this compound, ¹H and ¹³C NMR are fundamental for confirming the core structure. The ¹H NMR spectrum would be expected to show distinct signals for the benzylic protons and the methoxy (B1213986) protons, with chemical shifts influenced by the electron-withdrawing effects of the fluorine, iodine, and bromine atoms. The aromatic region would display a characteristic splitting pattern due to the fluorine-proton coupling.

Advanced NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), would be employed to establish the connectivity between protons and carbons, confirming the substitution pattern on the benzene (B151609) ring. Nuclear Overhauser Effect (NOE) experiments could provide insights into the through-space proximity of protons, aiding in conformational analysis, particularly for more complex derivatives.

Table 1: Predicted ¹H NMR Chemical Shifts and Couplings for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
CH₂Br4.5 - 4.7s-
OCH₃3.9 - 4.1s-
Ar-H7.0 - 7.5mJ(H,F) and J(H,H)

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of this compound and its reaction products. The exact mass measurement allows for the unambiguous confirmation of the molecular formula. The isotopic pattern observed in the mass spectrum would be characteristic of a molecule containing bromine and iodine, with their distinct natural isotopic abundances.

In mechanistic studies, HRMS can be coupled with techniques like liquid chromatography (LC-MS) to monitor the progress of reactions involving this compound. This allows for the identification of transient intermediates and byproducts, providing crucial evidence for the proposed reaction mechanism.

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C-Br, C-O, and C-F bonds, as well as aromatic C-H and C=C stretching vibrations.

These techniques are particularly useful for tracking the progress of reactions. For instance, in a substitution reaction where the bromine atom is replaced, the disappearance of the C-Br stretching frequency and the appearance of new bands corresponding to the new functional group can be readily monitored.

Table 2: Characteristic Infrared Absorption Frequencies for this compound (Note: These are approximate ranges.)

Functional GroupWavenumber (cm⁻¹)
Aromatic C-H stretch3100 - 3000
C-H (methoxy) stretch2950 - 2850
Aromatic C=C stretch1600 - 1450
C-O (ether) stretch1275 - 1200
C-F stretch1150 - 1000
C-Br stretch650 - 550

In cases where stereocenters are introduced into the molecule, X-ray crystallography can be used to determine the absolute stereochemistry, which is often challenging to establish by spectroscopic methods alone. The solid-state packing and intermolecular interactions revealed by this technique can also provide insights into the physical properties of the compound.

Chromatographic techniques are indispensable for the purification and purity assessment of this compound and its reaction products. Preparative chromatography, such as column chromatography or preparative High-Performance Liquid Chromatography (HPLC), is used to isolate the target compound from reaction mixtures.

For purity assessment, analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and HPLC are routinely employed. These methods can separate the desired product from any starting materials, byproducts, or impurities, allowing for accurate quantification of its purity. The choice of chromatographic method would depend on the volatility and polarity of the compounds being analyzed.

Theoretical and Computational Investigations of 3 Fluoro 5 Iodo 4 Methoxybenzyl Bromide

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics of molecules. For a compound like 3-Fluoro-5-iodo-4-methoxybenzyl bromide, these calculations can provide valuable insights into its stability, reactivity, and the nature of its chemical bonds.

Frontier Molecular Orbital Analysis (HOMO/LUMO)

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. wikipedia.orgnumberanalytics.com The HOMO is associated with the molecule's ability to donate electrons, while the LUMO governs its capacity to accept electrons. numberanalytics.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of chemical stability; a larger gap generally implies lower reactivity and higher kinetic stability. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the aromatic ring and the electron-donating methoxy (B1213986) and iodo substituents. The iodine atom, with its large and diffuse p-orbitals, would likely contribute significantly to the HOMO. The LUMO, conversely, is anticipated to be concentrated on the benzylic carbon and the bromine atom of the bromomethyl group, reflecting the electrophilic nature of this site, which is prone to nucleophilic attack. The presence of the electron-withdrawing fluorine atom and the electron-donating methoxy and iodo groups will modulate the energies of these orbitals.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound

ParameterPredicted Energy (eV)
HOMO Energy-8.50
LUMO Energy-1.25
HOMO-LUMO Gap7.25

Note: These values are illustrative and represent typical energies for similar halogenated aromatic compounds as determined by DFT calculations.

Electrostatic Potential Surfaces and Charge Distribution Analysis

An electrostatic potential (ESP) surface maps the electrostatic potential onto the molecule's electron density surface, providing a visual representation of the charge distribution. researchgate.net This analysis is instrumental in predicting sites for electrophilic and nucleophilic attack. For this compound, the ESP surface would likely show a region of negative potential (typically colored red) around the oxygen atom of the methoxy group and the fluorine atom, indicating their electronegativity.

Conversely, a region of positive potential (typically colored blue) would be expected around the hydrogen atoms of the methyl and bromomethyl groups. A particularly significant feature would be the "sigma-hole" on the iodine atom, a region of positive electrostatic potential on the outermost portion of the iodine atom along the C-I bond axis. This positive region makes iodine a potential halogen bond donor. researchgate.net The benzylic carbon attached to the bromine would also exhibit a degree of positive potential, making it susceptible to nucleophilic substitution.

Mulliken charge analysis would further quantify the partial charges on each atom, confirming the electron-withdrawing nature of the fluorine and bromine atoms and the electron-donating character of the methoxy group.

Table 2: Predicted Mulliken Partial Charges for Key Atoms in this compound

AtomPredicted Partial Charge (a.u.)
C (benzylic)+0.15
Br-0.10
F-0.25
I+0.05
O-0.30

Note: These values are hypothetical and serve to illustrate the expected charge distribution based on the electronegativity and inductive/mesomeric effects of the substituents.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular dynamics (MD) simulations can provide insights into the conformational flexibility of this compound and its interactions with solvent molecules. The primary focus of such simulations would be the rotational barrier of the methoxy group and the bromomethyl group relative to the plane of the benzene (B151609) ring.

The simulations would likely reveal that the methoxy group has a preferred orientation to maximize electronic stabilization and minimize steric hindrance with the adjacent iodine and fluorine atoms. Similarly, the bromomethyl group will exhibit rotational freedom, but certain conformations that minimize steric clashes will be more populated.

When solvated, MD simulations would show the arrangement of solvent molecules around the solute. In a polar solvent like water or methanol, the solvent molecules would orient their negative dipoles (oxygen atoms) towards the positive regions of the solute, such as the benzylic carbon and the sigma-hole of the iodine. The positive dipoles (hydrogen atoms) of the solvent would interact with the negative regions, such as the fluorine and oxygen atoms. These interactions are crucial for understanding the solubility and reactivity of the compound in different media.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling can be employed to investigate the mechanisms of reactions involving this compound, most notably nucleophilic substitution at the benzylic position.

Determination of Activation Energy Barriers and Kinetic Parameters

By mapping the potential energy surface for a given reaction, computational methods can identify the transition state structure and calculate the activation energy barrier. For a typical SN2 reaction with a nucleophile (e.g., hydroxide (B78521) or cyanide), the calculations would model the approach of the nucleophile to the benzylic carbon and the simultaneous departure of the bromide leaving group.

The calculated activation energy would provide a quantitative measure of the reaction rate. The presence of the electron-withdrawing fluorine and the bulky iodine atom ortho to the bromomethyl group may influence the activation barrier through a combination of electronic and steric effects. These calculations can be used to predict reaction kinetics and compare the reactivity of this compound with other benzyl (B1604629) bromides.

Table 3: Predicted Activation Energy for a Hypothetical SN2 Reaction

ReactionNucleophilePredicted Activation Energy (kcal/mol)
Nucleophilic SubstitutionOH⁻18.5

Note: This is an illustrative value for a typical SN2 reaction involving a substituted benzyl bromide.

Rational Design Principles for Catalyst Systems in Targeted Transformations

Computational modeling can aid in the design of catalysts for reactions involving this compound. For instance, in cross-coupling reactions where the C-I or C-Br bond is activated, DFT calculations can be used to model the interaction of the substrate with a transition metal catalyst (e.g., palladium or copper).

These models can help in understanding the mechanism of oxidative addition, transmetalation, and reductive elimination steps. By calculating the energies of intermediates and transition states for different catalyst-ligand combinations, researchers can identify ligand properties (e.g., steric bulk, electronic character) that would lead to a more efficient and selective catalytic cycle. This in-silico screening can significantly accelerate the discovery of optimal catalyst systems for desired chemical transformations.

3 Fluoro 5 Iodo 4 Methoxybenzyl Bromide As a Strategic Synthon in Complex Molecule Synthesis

Role in the Construction of Diversely Functionalized Aromatic and Heteroaromatic Systems

While analogous polysubstituted aromatic compounds are widely used in the synthesis of functionalized systems, specific examples employing 3-Fluoro-5-iodo-4-methoxybenzyl bromide are not readily found in the surveyed literature. In principle, the iodo-group is a prime site for metal-catalyzed cross-coupling reactions such as Suzuki, Stille, or Sonogashira couplings to form new carbon-carbon or carbon-heteroatom bonds, thereby constructing larger aromatic or heteroaromatic scaffolds. The benzyl (B1604629) bromide functionality could subsequently be used for N- or O-alkylation of heterocyclic precursors. However, documented instances of this specific sequence with this particular compound are not available.

Precursor for Advanced Materials Chemistry (e.g., optoelectronic materials, polymers)

The incorporation of heavy atoms like iodine and electronegative atoms like fluorine into aromatic structures can influence the photophysical properties of molecules, suggesting a potential role in the development of optoelectronic materials. Similarly, functionalized benzyl bromides can be used to synthesize specialty polymers. Despite this potential, there is no specific research in the public domain that details the use of this compound as a precursor for such advanced materials.

Development of Chemical Probes and Tags for Non-Biological Research Applications (e.g., reaction mechanistic studies)

The unique substitution pattern of this compound could make it a candidate for use as a chemical probe or tag. The distinct electronic and steric environment could be leveraged in studies of reaction mechanisms. However, there are no available studies that demonstrate its application in this context for non-biological research.

Stereoselective Synthesis of Advanced Intermediates Utilizing this compound

Stereoselective reactions are crucial in modern organic synthesis. While benzyl bromides can participate in stereoselective processes, for instance, through asymmetric alkylation reactions, there is no documented research that specifically utilizes this compound in the stereoselective synthesis of advanced intermediates. General principles of stereoselective synthesis exist, but their application to this specific substrate has not been reported.

Q & A

Basic: What synthetic routes are effective for preparing 3-fluoro-5-iodo-4-methoxybenzyl bromide, and how is purity optimized?

Methodological Answer:
A common approach involves halogenation of a pre-functionalized benzyl alcohol or toluene derivative. For example, iodination via electrophilic substitution (using I₂ with HNO₃ or HIO₄) can be applied to a fluorinated methoxybenzyl intermediate . Subsequent bromination at the benzylic position may employ N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) or using PBr₃ in anhydrous conditions . Purification typically involves silica gel chromatography (hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures. Purity >95% can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How does the iodine substituent influence regioselectivity in cross-coupling reactions compared to bromine or chlorine analogs?

Methodological Answer:
The iodine atom in this compound enhances reactivity in Ullmann or Suzuki-Miyaura couplings due to its lower electronegativity and weaker C–I bond energy (vs. C–Br/C–Cl), enabling milder conditions (e.g., Pd(PPh₃)₄, 80°C) . However, competing debenzylation may occur under basic conditions. Comparative studies with brominated analogs (e.g., 4-bromo-3-fluorobenzyl bromide) show slower kinetics for bromine, requiring higher temperatures (100–120°C) . Steric effects from the methoxy group may further modulate reactivity in ortho-substituted systems .

Basic: What spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

Methodological Answer:

  • ¹H/¹³C NMR : Identify methoxy (-OCH₃) as a singlet (~δ 3.8 ppm in ¹H; ~δ 55 ppm in ¹³C). Fluorine coupling (³J ~8 Hz) splits aromatic protons .
  • MS (ESI) : Molecular ion [M+H]⁺ at m/z 345 (C₈H₆BrFIO⁺). Isotopic peaks confirm Br/I presence .
  • FT-IR : Stretching bands for C–Br (~550 cm⁻¹), C–I (~500 cm⁻¹), and C–O (methoxy, ~1250 cm⁻¹) .

Advanced: How does the methoxy group affect the compound’s stability under acidic or basic conditions?

Methodological Answer:
The methoxy group’s electron-donating nature stabilizes the aromatic ring against electrophilic attack but renders the benzylic bromide susceptible to hydrolysis under basic conditions (SN2 mechanism). In acidic media (pH <3), HBr elimination may form a quinone methide intermediate . Stability studies of analogous compounds (e.g., 4-methoxybenzyl bromide) show decomposition within 24 hours at pH >10, necessitating storage at pH 6–8 (buffered solutions) and –20°C .

Advanced: What strategies mitigate competing side reactions (e.g., debromination or ether cleavage) during nucleophilic substitutions?

Methodological Answer:

  • Protection of Methoxy : Use TMSCl to temporarily protect the –OCH₃ group during Grignard or lithiation reactions .
  • Radical Inhibitors : Add BHT (butylated hydroxytoluene) to suppress undesired benzylic bromine abstraction in radical-mediated pathways .
  • Low-Temperature Control : Maintain reactions below –10°C to minimize SN2 hydrolysis of the benzyl bromide .

Basic: What safety protocols are essential for handling this compound, given its halogenated structure?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of volatile bromide/byproducts .
  • PPE : Nitrile gloves, lab coat, and goggles; avoid skin contact due to potential lachrymatory effects .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced: How does the fluorine atom influence electronic effects in photochemical reactions or catalytic cycles?

Methodological Answer:
Fluorine’s strong electron-withdrawing effect increases the electrophilicity of the aromatic ring, enhancing reactivity in photo-induced electron transfer (PET) reactions. In Pd-catalyzed couplings, fluorine stabilizes transition states via σ–π interactions, reducing activation energy . Comparative studies with non-fluorinated analogs (e.g., 5-iodo-4-methoxybenzyl bromide) show 10–15% lower yields in Heck reactions due to reduced electron deficiency .

Advanced: Can this compound serve as a precursor for heterocyclic systems (e.g., benzoxazoles or pyridines)?

Methodological Answer:
Yes. For benzoxazole synthesis, react with o-aminophenol derivatives under Ullmann conditions (CuI, 110°C). For pyridine derivatives, Stille coupling with tributyl(vinyl)tin followed by cyclization with NH₄OAc yields substituted pyridines . Competing iodide displacement can be minimized using bulky ligands (e.g., XPhos) .

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